molecular formula C10H15N3O3S B270627 N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide

N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide

Cat. No. B270627
M. Wt: 257.31 g/mol
InChI Key: JGDCBLVSSLZAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide, commonly known as DASA-58, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DASA-58 belongs to the class of sulfonyl-containing compounds, which have been found to exhibit various biological activities.

Mechanism of Action

DASA-58 works by inhibiting the activity of the protein kinase B (AKT) signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting AKT, DASA-58 can induce apoptosis and inhibit cell growth.
Biochemical and Physiological Effects:
DASA-58 has been shown to have various biochemical and physiological effects. In cancer cells, DASA-58 has been found to induce apoptosis, inhibit cell growth, and reduce tumor size. In inflammation research, DASA-58 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, DASA-58 has been found to reduce oxidative stress and inflammation, which are both implicated in the pathogenesis of these diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DASA-58 in lab experiments is its specificity for the AKT signaling pathway. This specificity allows for targeted inhibition of this pathway, which can lead to more accurate results. However, one limitation of using DASA-58 is its low yield in the synthesis process, which can limit the amount of compound available for experiments.

Future Directions

There are several future directions for research on DASA-58. One direction is to investigate its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Another direction is to explore the use of DASA-58 in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to optimize the synthesis process of DASA-58 to increase its yield and availability for experiments.

Synthesis Methods

The synthesis of DASA-58 involves the reaction of p-nitrobenzenesulfonyl chloride with dimethylamine, followed by reduction with sodium dithionite and subsequent acetylation with acetic anhydride. The yield of this process is approximately 50%.

Scientific Research Applications

DASA-58 has been found to have potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, DASA-58 has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that DASA-58 has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, DASA-58 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

Product Name

N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

N-[3-(dimethylsulfamoylamino)phenyl]acetamide

InChI

InChI=1S/C10H15N3O3S/c1-8(14)11-9-5-4-6-10(7-9)12-17(15,16)13(2)3/h4-7,12H,1-3H3,(H,11,14)

InChI Key

JGDCBLVSSLZAQZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)N(C)C

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)N(C)C

Origin of Product

United States

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